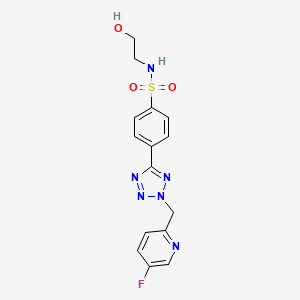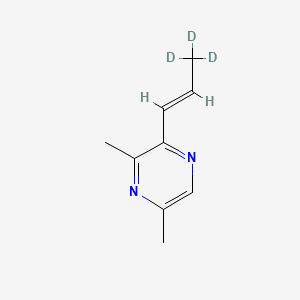
3,5-Dimethyl-2E-(propenyl)pyrazine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-2E-(propenyl)pyrazine-d3: is a deuterated analog of 3,5-Dimethyl-2E-(propenyl)pyrazine. This compound is labeled with deuterium, a stable isotope of hydrogen, which is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs . The presence of deuterium can influence the behavior of the compound in biological systems, making it a valuable tool for various research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 typically involves the introduction of deuterium into the parent compound, 3,5-Dimethyl-2E-(propenyl)pyrazine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and the process is carried out under controlled temperature and pressure to ensure the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and consistent deuterium labeling. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions are often conducted in polar solvents at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazines. Substitution reactions can lead to a variety of substituted pyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 is used as a tracer in chemical research to study reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound during chemical transformations .
Biology: In biological research, this compound is employed to investigate metabolic processes and enzyme interactions. The deuterium label helps in distinguishing the compound from its non-deuterated counterparts, providing insights into metabolic pathways .
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Deuterium labeling can alter the metabolic stability of the compound, making it useful for studying drug metabolism .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a valuable tool for drug discovery and development .
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-2E-(propenyl)pyrazine-d3 involves its interaction with biological molecules and enzymes. The deuterium label can influence the compound’s binding affinity and metabolic stability. The molecular targets and pathways involved depend on the specific application and context of the research. For example, in pharmacokinetic studies, the compound may interact with drug-metabolizing enzymes, providing insights into the metabolic fate of the drug .
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethyl-2E-(propenyl)pyrazine: The non-deuterated analog of 3,5-Dimethyl-2E-(propenyl)pyrazine-d3.
2,3-Dimethyl-5-(1-propenyl)pyrazine: A structural isomer with different substitution patterns on the pyrazine ring.
3,5-Dimethyl-2-propylpyrazine: A similar compound with a propyl group instead of a propenyl group.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling. This modification provides distinct advantages in scientific research, such as improved metabolic stability and the ability to track the compound in complex biological systems. The deuterium label also allows for more accurate studies of reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C9H12N2 |
|---|---|
Molekulargewicht |
151.22 g/mol |
IUPAC-Name |
3,5-dimethyl-2-[(E)-3,3,3-trideuterioprop-1-enyl]pyrazine |
InChI |
InChI=1S/C9H12N2/c1-4-5-9-8(3)11-7(2)6-10-9/h4-6H,1-3H3/b5-4+/i1D3 |
InChI-Schlüssel |
NDDMVJXHROIJBV-TYYDCBDZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])/C=C/C1=NC=C(N=C1C)C |
Kanonische SMILES |
CC=CC1=NC=C(N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12369343.png)

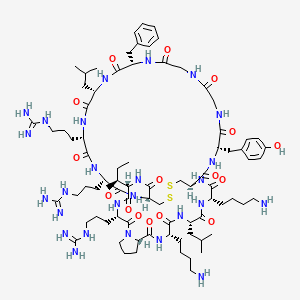

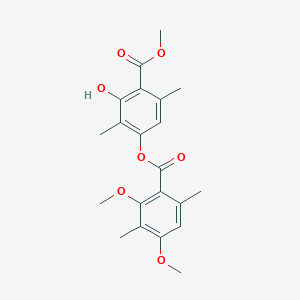
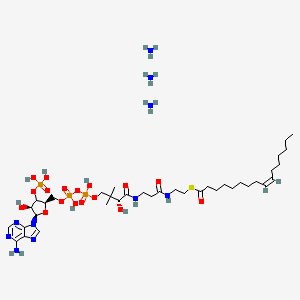
![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)
![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
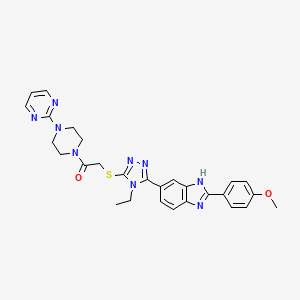
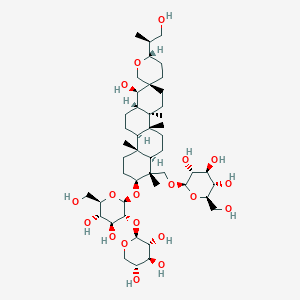
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
